Boc-d-n-me-phg-oh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COABPHLHHQAKPL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447771 | |

| Record name | boc-d-n-me-phg-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30925-12-3 | |

| Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30925-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | boc-d-n-me-phg-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

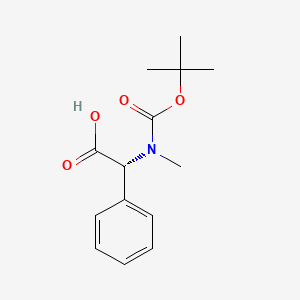

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid structure

An In-depth Technical Guide to (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid: Synthesis, Characterization, and Application

Authored by Gemini, Senior Application Scientist

Abstract

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid, also known as N-Boc-N-methyl-D-phenylglycine, is a chiral non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide science. Its unique structure, featuring both a sterically demanding phenyl group and an N-methyl modification on the α-amino group, imparts valuable properties to synthetic peptides. The incorporation of this building block can enhance metabolic stability, improve cell permeability, and constrain peptide conformation, all of which are critical parameters in modern drug design. This technical guide provides a comprehensive overview of the synthesis, purification, structural elucidation, and applications of this versatile compound, tailored for researchers, scientists, and drug development professionals.

Introduction and Significance

The field of peptide-based therapeutics is undergoing a renaissance, driven by the need for highly specific and potent drugs with favorable safety profiles. However, native peptides often suffer from poor pharmacokinetic properties, including rapid degradation by proteases and low membrane permeability. Chemical modifications of the peptide backbone are a cornerstone of strategies to overcome these limitations. N-methylation of the amide bond is a particularly effective modification. It protects against enzymatic cleavage and can favor a cis-amide bond conformation, which can be crucial for receptor binding and biological activity.

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid is a valuable building block for introducing an N-methylated D-phenylglycine residue. Phenylglycine-type amino acids are themselves constituents of a variety of peptide natural products, including glycopeptide antibiotics.[1] The D-configuration and the phenyl side chain can introduce specific conformational constraints and hydrophobic interactions, which can be finely tuned by the N-methyl group. This guide will delve into the practical aspects of utilizing this compound in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid is essential for its effective use.

| Property | Value | Source |

| IUPAC Name | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid | N/A |

| Synonyms | N-Boc-N-methyl-D-phenylglycine, (R)-2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid | [2] |

| CAS Number | 30925-12-3 | [2] |

| Molecular Formula | C₁₄H₁₉NO₄ | [2] |

| Molecular Weight | 265.31 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, Ethyl Acetate); Insoluble in water. | [3] |

| Storage | 2-8°C, sealed in a dry environment | [4] |

Structural Diagram

Caption: 2D structure of (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid.

Synthesis and Purification

The synthesis of the title compound can be achieved through a straightforward N-protection of the corresponding N-methyl-D-phenylglycine. The precursor, N-methyl-D-phenylglycine, can be synthesized from D-phenylglycine.

Synthesis of the Precursor: D-phenylglycine

D-phenylglycine can be synthesized from D-mandelic acid in a one-step process.[5]

Synthesis of (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid

The following protocol is an adaptation of established methods for the Boc-protection of amino acids.[3]

Materials:

-

N-methyl-D-phenylglycine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water (deionized)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol:

-

Dissolution: Dissolve N-methyl-D-phenylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Work-up:

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 times).

-

-

Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solution under reduced pressure to yield the crude product.

Purification

The crude product can be purified by crystallization.

Protocol:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

-

Add a non-polar solvent (e.g., hexane) dropwise until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

Caption: General workflow for the synthesis of N-Boc-N-methyl-D-phenylglycine.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.

-

δ 5.0-5.3 ppm (s, 1H): The α-proton. The chemical shift will be influenced by the N-methylation and may show broadening due to restricted rotation around the N-Cα bond.

-

δ 2.8-3.0 ppm (s, 3H): The N-methyl protons.

-

δ 1.4-1.5 ppm (s, 9H): The protons of the tert-butyl group of the Boc protector.

-

δ 9.0-11.0 ppm (br s, 1H): The carboxylic acid proton, which may be broad and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ 170-175 ppm: Carboxylic acid carbonyl carbon.

-

δ 155-157 ppm: Carbonyl carbon of the Boc group.

-

δ 135-140 ppm: Quaternary aromatic carbon of the phenyl group.

-

δ 127-130 ppm: Aromatic CH carbons of the phenyl group.

-

δ 80-82 ppm: Quaternary carbon of the tert-butyl group.

-

δ 58-62 ppm: α-carbon.

-

δ 30-35 ppm: N-methyl carbon.

-

δ 28-29 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1740-1760 cm⁻¹: C=O stretch of the Boc group carbonyl.

-

~1700-1725 cm⁻¹: C=O stretch of the carboxylic acid carbonyl.

-

~1600, 1495, 1455 cm⁻¹: C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent ion corresponding to [M+H]⁺ at m/z 266.3, and/or [M+Na]⁺ at m/z 288.3. Fragmentation may involve the loss of the Boc group (-100 amu) or the carboxylic acid group (-45 amu).

Applications in Peptide Synthesis and Drug Discovery

The primary application of (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[6]

Rationale for Incorporation into Peptides

-

Proteolytic Stability: The N-methyl group on the peptide backbone sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide.

-

Conformational Constraint: N-methylation restricts the rotation around the Cα-C bond and can favor a cis-amide bond conformation, which can lead to more defined secondary structures and potentially higher receptor binding affinity and specificity.

-

Increased Membrane Permeability: The N-methyl group can mask the hydrogen bond donating capacity of the amide proton, which can improve the passive diffusion of the peptide across cell membranes.[4]

-

Blood-Brain Barrier Penetration: Peptides rich in N-methylated phenylalanine residues have been investigated as potential shuttles to cross the blood-brain barrier, opening avenues for the delivery of therapeutics to the central nervous system.[7]

Caption: Impact of incorporating N-methylated amino acids on peptide properties.

Example Application: Solid-Phase Peptide Synthesis (SPPS)

The title compound can be readily incorporated into a growing peptide chain on a solid support using standard coupling reagents such as HBTU, HATU, or DIC/HOBt. The coupling to the secondary amine of the N-methylated residue can be slower than to a primary amine, and may require longer reaction times or the use of more potent coupling reagents.

Safety and Handling

While specific toxicity data for (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid is not available, the related compound N-Boc-DL-phenylglycine is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[8]

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid is a valuable and versatile building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its ability to confer proteolytic resistance, constrain peptide conformation, and improve membrane permeability makes it an attractive tool for researchers in drug discovery and development. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a foundation for its effective use in the laboratory.

References

-

Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235. [Link]

- CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine. (2015).

-

PubChem. (n.d.). (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid. Retrieved January 18, 2026, from [Link]

-

Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(27), 2665–2668. [Link]

-

PubChem. (n.d.). 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid - Safety and Hazards. Retrieved January 18, 2026, from [Link]

-

Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2021). PubMed. [Link]

-

(2R)-2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid. (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]

-

N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood-Brain Barrier Shuttles. (2019). Request PDF. [Link]

-

Leveraging N-Boc-N-methyl Glycine Methyl Ester in Peptide Synthesis Research. (n.d.). Retrieved January 18, 2026, from [Link]

-

N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. (2025). ChemRxiv. [Link]

Sources

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid | C13H17NO4 | CID 571805 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Boc-N-methyl-D-phenylglycine: A Chiral Building Block for Advanced Peptide and Drug Design

Abstract

This technical guide provides an in-depth exploration of N-α-(tert-butoxycarbonyl)-N-α-methyl-D-phenylglycine (Boc-N-methyl-D-phenylglycine), a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. We will dissect its physicochemical properties, detail robust methodologies for its synthesis and characterization, explore its strategic applications in peptide modification, and provide essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique conformational and pharmacokinetic advantages conferred by N-methylation and D-configuration in their molecular designs.

Introduction: The Strategic Value of N-Methylation and D-Stereochemistry

In the landscape of peptide-based therapeutics, overcoming inherent limitations such as poor metabolic stability and low cell permeability is paramount. N-α-(tert-butoxycarbonyl)-N-α-methyl-D-phenylglycine is a specialized chiral building block designed to address these challenges. It combines three critical structural features:

-

The Phenylglycine Core: The phenyl group attached directly to the α-carbon imparts significant steric bulk, influencing the conformational preferences of the peptide backbone.

-

The N-Methyl Group: The substitution of the amide proton with a methyl group is a key strategy for enhancing the pharmacokinetic properties of peptides.[1][2] This modification sterically hinders the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and extending its in-vivo half-life.[3] Furthermore, N-methylation can disrupt interchain hydrogen bonding, which may lead to improved solubility and enhanced membrane permeability.[4]

-

The D-Configuration: The use of a D-enantiomer, as opposed to the naturally occurring L-amino acids, provides an additional and highly effective layer of defense against proteolysis, as most proteases are stereospecific for L-amino acid residues.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a stable and widely used protecting group for the amine, essential for controlled, stepwise peptide synthesis. It is stable under a wide range of conditions but can be cleanly removed using moderate acid, such as trifluoroacetic acid (TFA).[5]

The convergence of these features makes Boc-N-methyl-D-phenylglycine a powerful tool for creating peptidomimetics with improved stability, bioavailability, and potentially novel receptor binding profiles.[2][6]

Physicochemical and Structural Properties

Precise identification is critical for regulatory and experimental documentation. While a dedicated CAS number for the D-enantiomer is not widely cited in public databases, the numbers for its closest relatives are well-established. Researchers are advised to confirm the identity of their material using the analytical methods described in Section 4.0.

| Property | Value | Reference / Note |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)(methyl)amino]-2-phenylacetic acid | |

| Synonyms | Boc-N-Me-D-Phg-OH, N-Boc-N-methyl-D-phenylglycine | |

| CAS Number | Not explicitly assigned. Use with caution. | See discussion below. |

| CAS (L-enantiomer) | 30925-11-2 | [For N-Boc-N-methyl-L-phenylglycine] |

| CAS (DL-racemate) | 30925-08-7 | [For N-Boc-N-methyl-DL-phenylglycine] |

| Molecular Formula | C₁₄H₁₉NO₄ | |

| Molecular Weight | 265.31 g/mol | |

| Appearance | White to off-white powder | Based on related compounds.[7] |

| Solubility | Soluble in common organic solvents (DMF, DCM, Ethyl Acetate); Insoluble in water. | Based on related compounds. |

| Melting Point | 118-124 °C (for L-enantiomer) |

Synthesis and Purification: A Validated Protocol

The synthesis of Boc-N-methyl-D-phenylglycine is typically achieved in a two-step process starting from the commercially available D-phenylglycine. The following protocol outlines a robust and validated methodology.

Experimental Protocol

Step 1: N-Boc Protection of D-Phenylglycine

-

Rationale: This initial step protects the primary amine to prevent undesired side reactions during the subsequent N-methylation step. The use of Di-tert-butyl dicarbonate ((Boc)₂O) is a standard, high-yield method for this transformation.

-

Suspend D-phenylglycine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium hydroxide (2.5 eq) as a 1M aqueous solution to deprotonate the amino group, rendering it nucleophilic.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., eluent system 7:3 Dichloromethane:Methanol with 0.5% acetic acid). The disappearance of the starting material spot confirms reaction completion.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl. A white precipitate of Boc-D-phenylglycine should form.

-

Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which is often used directly in the next step.

Step 2: N-Methylation

-

Rationale: This step introduces the key methyl group. Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the Boc-protected amine's remaining N-H proton, creating a potent nucleophile that readily reacts with methyl iodide. Anhydrous conditions are critical as NaH reacts violently with water.

-

Dissolve the crude Boc-D-phenylglycine from Step 1 in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq) portion-wise. Effervescence (hydrogen gas evolution) will be observed. Stir at 0 °C for 1 hour.

-

Add methyl iodide (MeI) (1.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

-

Validation Checkpoint: Monitor by TLC (e.g., eluent system 1:1 Hexanes:Ethyl Acetate). The formation of a new, higher Rf spot indicates product formation.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield pure Boc-N-methyl-D-phenylglycine.

Synthesis Workflow Diagram

Caption: Logical flow from structural features to therapeutic advantages.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C for long-term stability. [7]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- Chem-Impex. (n.d.). Boc-N-methyl-DL-phenylglycine.

- Benchchem. (n.d.). 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid.

- Fisher Scientific. (2025). Safety Data Sheet: N-Boc-N-methyl-L-phenylglycine.

- Merck Millipore. (n.d.). N-Methylated Amino Acids.

- Merck Millipore. (n.d.). N-Methylated Amino Acids for Preparing Peptides with Enhanced Proteolytic Stability.

- Benchchem. (n.d.). Boc-DL-Phenylglycine: A Comprehensive Technical Guide.

- Chatterjee, J., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.

- Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.

- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.

- Parchem. (n.d.). Boc-N-Methyl-L-phenylglycine (Cas 30925-11-2).

- BOC Sciences. (n.d.). Boc-N-methyl-L-phenylglycine (CAS 30925-11-2).

- Apollo Scientific. (2023). Safety Data Sheet: (S)-Boc-L-Phenylglycine.

- Aapptec. (n.d.). MSDS DBU201 Boc-D-Phenylglycinol.pdf.

- Chem-Impex. (n.d.). Boc-D-phenylglycine.

- BOC Sciences. (n.d.). Boc-N-methyl-L-phenylglycine (CAS 30925-11-2).

Sources

- 1. 33125-05-2|Boc-D-Phg-OH|BLD Pharm [bldpharm.com]

- 2. (R)-2-Amino-2-phenylacetic acid | CAS 875-74-1 | Catsyn [catsyn.com]

- 3. peptide.com [peptide.com]

- 4. Boc-D-Phg-OH Novabiochem 33125-05-2 [sigmaaldrich.com]

- 5. 50890-96-5|(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. 30925-08-7|2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Boc-D-N-Me-Phg-OH: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of N-tert-Butoxycarbonyl-D-N-methyl-phenylglycine (Boc-D-N-Me-Phg-OH), a specialized amino acid derivative crucial for the advancement of peptide-based therapeutics and protein degraders. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, offers detailed experimental protocols, and explores its significant applications in modern medicinal chemistry.

Core Molecular Attributes and Physicochemical Properties

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in naturally occurring proteins. Its structure is characterized by a D-configured alpha-carbon, a phenyl side chain, an N-methyl group on the alpha-amino group, and a tert-butyloxycarbonyl (Boc) protecting group. This unique combination of features imparts specific conformational constraints and chemical properties that are highly desirable in drug design.

The N-methylation prevents the formation of a hydrogen bond at the amide nitrogen, influencing the peptide backbone's conformation and increasing its resistance to enzymatic degradation. The D-configuration and the bulky phenylglycine side chain further enhance proteolytic stability and can be used to fine-tune binding interactions with biological targets. The Boc group provides a stable, yet readily cleavable, protecting group for the amine, making it ideal for controlled, stepwise peptide synthesis.

Quantitative Data Summary:

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][2] |

| Molecular Weight | 265.31 g/mol | [1][2] |

| CAS Number | 30925-12-3 | [1] |

| Purity | ≥95% | [1] |

| Storage | Room Temperature | [1] |

Strategic Importance in Drug Development

The primary application of this compound lies in its role as a specialized building block in the synthesis of peptides and peptidomimetics with enhanced therapeutic properties.[3] Its incorporation into a peptide sequence can significantly improve the parent molecule's pharmacological profile.

Key Applications Include:

-

Enhanced Proteolytic Stability: The N-methylated backbone and D-configuration sterically hinder the approach of proteases, leading to a longer in-vivo half-life of the resulting peptide drug.[4]

-

Conformational Rigidity: The steric bulk of the N-methyl and phenyl groups restricts the conformational freedom of the peptide backbone. This can be leveraged to stabilize specific secondary structures, such as beta-turns, which are often critical for high-affinity binding to biological targets like receptors or enzymes.[4]

-

Protein Degrader Building Block: this compound is explicitly categorized as a building block for protein degraders.[1] These emerging therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), utilize such unique amino acids to form the linker component that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the target's degradation.

-

Modulation of Biological Activity: The unique stereoelectronic properties of the phenylglycine moiety can be used to explore structure-activity relationships (SAR) and optimize the biological activity of a lead compound.[3]

The logical workflow for utilizing this compound in a drug discovery program is outlined in the diagram below.

Figure 1: A generalized workflow illustrating the integration of this compound into a drug discovery pipeline.

Experimental Protocols: Peptide Synthesis

This compound is amenable to both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). The following protocols are adapted from established methods for Boc-protected amino acids and provide a framework for the incorporation of this compound into a peptide chain.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for adding this compound to a resin-bound peptide chain.

Workflow Diagram for a Single Boc-SPPS Cycle:

Figure 2: Step-by-step workflow for one cycle of Boc solid-phase peptide synthesis.

Step-by-Step Methodology:

-

Resin Preparation: Start with the peptide-resin swollen in Dichloromethane (DCM).

-

Boc Deprotection:

-

Wash and Neutralization:

-

Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual acid.[4]

-

Wash the resin with DCM (2x).

-

Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v) and agitate for 2 minutes. Drain the solution. Repeat this neutralization step.[4]

-

Wash the resin with DCM (3x) and then Dimethylformamide (DMF) (3x) to prepare for the coupling step.[4]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to begin pre-activation. Agitate for 2-5 minutes.[4]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction vessel for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

-

-

Final Wash:

-

Drain the coupling solution and wash the peptide-resin with DMF (3x) and DCM (3x).

-

The resin is now ready for the next deprotection and coupling cycle.

-

Final Cleavage from Resin

After the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and any side-chain protecting groups must be removed. This is typically achieved with a strong acid.

Caution: This step involves hazardous reagents and requires specialized equipment and a well-ventilated fume hood.

-

Preparation: Dry the peptide-resin under vacuum.

-

Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is anhydrous Hydrogen Fluoride (HF) with a scavenger such as anisole (9:1 v/v) at 0°C for 1 hour.

-

Work-up: Evaporate the HF under a stream of nitrogen. Wash the resulting peptide-resin mixture with cold diethyl ether to remove the scavenger and cleaved protecting groups.

-

Extraction: Extract the crude peptide from the resin using a suitable solvent, such as a dilute acetic acid solution.

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through in-process controls.

-

Coupling Completeness: The Kaiser test (or an alternative ninhydrin-based test) should be performed after each coupling step. A negative result (yellow beads) indicates a complete reaction, as there are no free primary amines remaining. A positive result (blue beads) signifies incomplete coupling, and the coupling step should be repeated.

-

Deprotection Efficacy: Complete deprotection is crucial for the subsequent coupling step. While not as commonly performed as the coupling check, monitoring the TFA effluent via UV spectroscopy can provide an indication of the removed Boc group.

-

Final Product Validation: The integrity of the final peptide must be confirmed through a combination of analytical techniques. High-resolution mass spectrometry will confirm the correct molecular weight, and RP-HPLC will determine the purity of the final product. For complex peptides, NMR or amino acid analysis can provide further structural confirmation.

By integrating these checkpoints, the synthesis process becomes a self-validating system, ensuring the fidelity of the final product and the reproducibility of the synthesis.

References

-

CP Lab Safety. This compound, min 95%, 1 gram. [Link]

Sources

Introduction: The Critical Role of Solubility for a Key Building Block

An In-Depth Technical Guide to the Solubility of Boc-D-N-Me-Phg-OH

N-tert-butoxycarbonyl-N-methyl-D-phenylglycine (this compound) is a non-proteinogenic, or "unnatural," amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring a phenyl group on the α-carbon and an N-methylated backbone, allows for the creation of peptides and peptidomimetics with enhanced proteolytic stability and controlled conformations.[1][3] The tert-butyloxycarbonyl (Boc) group provides stable, yet readily cleavable, protection of the amino function, making it highly suitable for Solid-Phase Peptide Synthesis (SPPS).[1][4]

The success of synthesizing, purifying, and formulating novel drug candidates hinges on the physicochemical properties of its constituent parts. Among these, solubility is a paramount parameter.[5][6] For a synthetic building block like this compound, solubility dictates the choice of reaction solvents, influences coupling efficiency in peptide synthesis, and is a critical factor in developing purification and isolation protocols. An in-depth understanding of its solubility profile is therefore not merely academic; it is a prerequisite for efficient and successful drug development.[7]

This guide provides a comprehensive technical overview of the solubility of this compound, grounded in its molecular structure, the principles of physical chemistry, and established methodologies for solubility determination.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure. The structure of this compound contains distinct regions of varying polarity, which govern its interaction with different solvents.

-

Hydrophobic Moieties : The large, nonpolar tert-butoxycarbonyl (Boc) group and the aromatic phenyl ring are the dominant features of the molecule. These groups render the compound significantly hydrophobic, predicting poor solubility in polar protic solvents like water.[2][8]

-

Polar Moiety : The carboxylic acid (-COOH) group is the primary polar, hydrophilic center. It is capable of hydrogen bonding, but its influence is often outweighed by the larger hydrophobic regions. However, its acidic nature means it can be deprotonated to form a highly polar carboxylate salt (-COO⁻), a feature that can be exploited to modulate solubility.

-

N-Methyl Group : The methyl group on the amide nitrogen further increases the steric bulk and slightly enhances the lipophilic character of the molecule.

A summary of its key physical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₄ | [3][9] |

| Molecular Weight | 265.3 g/mol | [3] |

| Appearance | White to off-white solid/powder | [3] |

| General Nature | Hydrophobic protected amino acid | [8] |

Solubility Profile: A Qualitative Overview

While precise quantitative solubility data (e.g., in mg/mL) for this compound is not extensively published, a robust qualitative profile can be established based on its structural analogues (Boc-Phg-OH and Boc-DL-Phg-OH) and fundamental chemical principles.[2][8][10] The general rule of "like dissolves like" is the guiding principle for predicting its solubility.[11]

The compound's predominantly hydrophobic nature dictates its solubility in organic solvents.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Soluble | These solvents can effectively solvate both the nonpolar regions and the polar carboxylic acid group.[8] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Effective at dissolving the large hydrophobic portions of the molecule.[10] |

| Ethers & Esters | Ethyl Acetate, Tetrahydrofuran (THF) | Soluble | Intermediate polarity suitable for solvating the overall molecule.[8][10] |

| Ketones | Acetone | Soluble | A polar aprotic solvent capable of dissolving the compound.[10] |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Sparingly Soluble | The strong hydrogen-bonding network of water cannot effectively overcome the large nonpolar surface area.[2][8] |

| Nonpolar | Hexanes, Toluene | Sparingly Soluble to Insoluble | While matching the nonpolar character of the Boc and phenyl groups, these solvents are poor at solvating the polar carboxylic acid. |

Key Factors Influencing Solubility

Several experimental conditions can be adjusted to manipulate and optimize the solubility of this compound.

-

Temperature : For most solid solutes, solubility increases with temperature.[12][13] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice forces of the solid and the intermolecular forces within the solvent. When experiencing solubility issues, gentle warming (e.g., to 30-40°C) can be an effective strategy, though care must be taken to avoid thermal degradation of the Boc-protecting group.[8]

-

pH : The pH of an aqueous medium has the most dramatic effect on the solubility of this compound. The carboxylic acid group has an estimated pKa in the range of 3-5.

-

At acidic pH (pH < pKa) : The carboxylic acid remains protonated (-COOH), and the molecule is neutral and hydrophobic, resulting in very low aqueous solubility.

-

At basic pH (pH > pKa) : The carboxylic acid is deprotonated to form the corresponding carboxylate salt (-COO⁻). This introduces a negative charge, significantly increasing the molecule's polarity and thereby enhancing its solubility in water and other polar solvents. This principle is commonly used in extraction and purification workflows.

-

-

Solvent Quality : The purity of the solvent is critical. The presence of impurities, particularly water in anhydrous organic solvents, can significantly reduce the solubility of hydrophobic compounds like this compound.[8] Using high-purity, anhydrous-grade solvents is essential for reproducible results.

-

Co-Solvent Systems : If solubility in a primary solvent is limited, the use of a co-solvent system can be highly effective. For instance, if the compound is only sparingly soluble in Dichloromethane (DCM), adding a small percentage (e.g., 5-10% v/v) of a stronger, more polar aprotic solvent like Dimethylformamide (DMF) can significantly enhance overall solubility.[8]

Experimental Protocol: Thermodynamic Solubility Determination

To obtain accurate and reproducible quantitative solubility data, a validated experimental protocol is necessary. The Saturation Shake-Flask Method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability.[5][14]

Objective

To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials

-

This compound (high purity)

-

Selected solvent (e.g., Ethyl Acetate, HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of the Suspension :

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved and that solid remains in equilibrium with the solution.[14]

-

Record the mass of the added solid.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration :

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation. The agitation ensures a uniform suspension and maximizes the surface area for dissolution.

-

Allow the system to equilibrate for a sufficient period. For many compounds, 24 hours is adequate, but for poorly soluble compounds, 48-72 hours may be necessary to ensure equilibrium is reached.[14] The point of equilibrium is confirmed when solubility measurements from consecutive time points (e.g., 24h and 48h) are identical.

-

-

Phase Separation :

-

Once equilibrated, remove the vial from the shaker and allow it to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the saturated solution) into a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification :

-

Accurately dilute a known volume of the filtered, saturated solution with a suitable mobile phase for analysis.

-

Analyze the diluted sample by a validated HPLC method. HPLC is preferred over simple spectrophotometry as it can separate the analyte from any potential impurities or degradants, ensuring accurate quantification.[14]

-

Determine the concentration of this compound in the sample by comparing its peak area to a standard curve prepared from known concentrations of the compound.

-

-

Calculation :

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Conclusion

This compound is a hydrophobic molecule with solubility characteristics dominated by its bulky, nonpolar Boc and phenyl groups. It is readily soluble in a range of common polar aprotic and chlorinated organic solvents but is practically insoluble in water. This solubility profile can be effectively manipulated by changes in temperature, pH, and the use of co-solvent systems. For researchers and drug development professionals, a thorough understanding of these properties is essential for optimizing synthetic protocols, developing robust purification methods, and advancing the development of novel peptide-based therapeutics. The standardized shake-flask method, coupled with HPLC analysis, provides a reliable means of obtaining the precise, quantitative solubility data required for these critical applications.

References

-

Celina City Schools. Factors Affecting Solubility. [Link]

-

Ascendia Pharmaceutical Solutions. (2021-07-05). 4 Factors Affecting Solubility of Drugs. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

GeeksforGeeks. (2021-09-16). Factors affecting Solubility. [Link]

-

Chemistry LibreTexts. (2023-01-29). Solubility and Factors Affecting Solubility. [Link]

-

ResearchGate. (2019-09). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

-

Chem-Impex. Boc-N-methyl-DL-phenylglycine. [Link]

-

Chem-Impex. Boc-L-phenylglycine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging N-Boc-N-methyl Glycine Methyl Ester in Peptide Synthesis Research. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Boc-Phg-OH: Properties and Applications for Chemists. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. rheolution.com [rheolution.com]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chempep.com [chempep.com]

- 10. Boc-N-Methyl-L-phenylglycine CAS#: 30925-11-2 [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 13. Factors affecting Solubility - GeeksforGeeks [geeksforgeeks.org]

- 14. dissolutiontech.com [dissolutiontech.com]

understanding Boc vs Fmoc protecting groups in peptide synthesis

<_-3a_loading_indicator>## A Tale of Two Chemistries: An In-depth Technical Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of synthetic peptide chemistry, the success of solid-phase peptide synthesis (SPPS) is fundamentally reliant on the strategic use of protecting groups.[1] These chemical shields temporarily block reactive functional groups, ensuring the orderly and specific formation of peptide bonds.[2] Among the various strategies developed, two have risen to prominence and now form the bedrock of modern peptide synthesis: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Foc) methodologies.[1][3]

This guide, intended for the discerning researcher and drug development professional, moves beyond a mere recitation of protocols. It aims to provide a deep, mechanistic understanding of these two pivotal strategies, elucidating the "why" behind the "how." As a senior application scientist, the goal is to impart not just knowledge, but also the field-proven insights necessary to make informed decisions, troubleshoot complex syntheses, and ultimately, accelerate the path from concept to purified peptide.

The Core Principle: Orthogonality in Action

The elegance of both Boc and Fmoc SPPS lies in their orthogonal protection schemes.[1][4] Orthogonality, in this context, refers to the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups within the molecule.[4] This allows for the selective deprotection of the α-amino group of the growing peptide chain, enabling the coupling of the next amino acid, while the reactive side-chain functionalities remain shielded.[4][5] The fundamental difference between the Boc and Fmoc strategies is the nature of this orthogonality.[1]

Boc SPPS: The Robust Original

The Boc strategy, a foundational technique in the development of SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1][6]

Chemical Rationale

-

α-Amino Protection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[6]

-

Deprotection: Removal of the Boc group is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM).[6][7] The mechanism involves protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates to release the free amine.[6]

-

Side-Chain Protection: Side-chain protecting groups are typically benzyl-based (e.g., Bzl) and are stable to the repeated TFA treatments used for Boc removal.[7]

-

Final Cleavage: The final step involves the simultaneous removal of the side-chain protecting groups and cleavage of the peptide from the resin. This requires a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[1][8] The use of HF necessitates specialized, corrosion-resistant equipment.[5][8]

The Boc Cycle: A Step-by-Step Workflow

The cyclical nature of Boc-SPPS is a robust and well-established process.

Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.

Fmoc SPPS: The Milder, Modern Mainstay

Developed as a gentler alternative, the Fmoc strategy has largely become the method of choice for routine peptide synthesis.[1][5] It employs the base-labile Fmoc group for α-amino protection.[5][9]

Chemical Rationale

-

α-Amino Protection: The Fmoc group is typically introduced by reacting the amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[10]

-

Deprotection: The Fmoc group is readily cleaved by a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[9][10] The mechanism is a β-elimination reaction.[] The base abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene (DBF), which is then trapped by the amine base.[12]

-

Side-Chain Protection: Side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based.[5]

-

Final Cleavage: The final cleavage from the resin and removal of the side-chain protecting groups are accomplished simultaneously using TFA, a much milder acid than HF.[5]

This true orthogonality, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid), is a significant advantage of the Fmoc approach.[5][7]

The Fmoc Cycle: A Step-by-Step Workflow

The Fmoc-SPPS cycle is characterized by its milder conditions and amenability to automation.

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Head-to-Head Comparison: Boc vs. Fmoc

The choice between Boc and Fmoc chemistry is dictated by the specific requirements of the peptide, available resources, and desired scale.[1]

| Feature | Boc Strategy | Fmoc Strategy |

| α-Amino Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Moderately strong acid (e.g., TFA)[6] | Secondary amine base (e.g., Piperidine)[9] |

| Side-Chain Protecting Groups | Benzyl-based (Bzl)[7] | tert-Butyl-based (tBu)[5] |

| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA)[1][8] | Trifluoroacetic acid (TFA)[5] |

| Orthogonality | Differential acid lability (not truly orthogonal)[7] | True orthogonality (Base vs. Acid)[5] |

| Key Advantages | - Better for long, difficult, or aggregation-prone sequences[1][13].- Mature, well-established protocols[]. | - Milder reaction conditions[5].- Higher purity of crude product is common[1].- Compatible with sensitive modifications (e.g., phosphorylation, glycosylation)[5][15].- Amenable to automation[1][15].- Safer final cleavage step[16]. |

| Key Disadvantages | - Harsh final cleavage (HF is highly toxic and corrosive)[8][13].- Requires specialized equipment[1][13].- Repetitive acid treatment can lead to side reactions[8]. | - Potential for aggregation in long sequences[13].- Piperidine is a controlled substance in some regions.- Fmoc-protected amino acids can be more expensive[]. |

Field-Proven Insights: Beyond the Textbook

While the theoretical underpinnings are crucial, the practical application of these chemistries reveals further nuances.

-

Handling "Difficult" Sequences: For peptides with a high degree of hydrophobicity or those prone to aggregation, the Boc strategy can sometimes offer an advantage.[1] The repeated TFA deprotection steps keep the growing peptide chain protonated, which can disrupt interchain hydrogen bonding and improve solvation.[1] In contrast, the neutral state of the peptide-resin in Fmoc chemistry can sometimes exacerbate aggregation issues.[13]

-

Automation and High-Throughput Synthesis: The milder conditions and the ability to monitor Fmoc deprotection via UV spectroscopy of the dibenzofulvene-piperidine adduct have made the Fmoc strategy exceptionally well-suited for automated peptide synthesizers.[12][15] This has been a major factor in its widespread adoption for both research and industrial applications.[1]

-

Post-Translational Modifications (PTMs): The harsh HF cleavage in Boc chemistry is incompatible with many sensitive PTMs like phosphorylation and glycosylation.[15] The milder, TFA-based cleavage of the Fmoc strategy makes it the clear choice for synthesizing these complex modified peptides.[5][15]

Experimental Protocols: A Self-Validating System

The following are generalized, yet detailed, protocols for key steps in both Boc and Fmoc SPPS. These protocols are designed to be self-validating, with in-process checks to ensure the success of each step.

Protocol 1: Boc-SPPS Cycle (Deprotection, Neutralization, Coupling)

-

Resin Swelling: Swell the Boc-amino acid-loaded resin in DCM for 20-30 minutes in the reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 30 minutes at room temperature.[6]

-

Drain the TFA solution.

-

-

Washing: Wash the resin thoroughly with DCM (3-5 times) to remove all residual TFA.

-

Neutralization:

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM.

-

Agitate for 5-10 minutes.

-

Repeat the neutralization step.

-

Causality: This step is critical to deprotonate the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.[7]

-

-

Washing: Wash the resin with DCM (3-5 times) to remove excess DIEA.

-

Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU/HATU) and DIEA in DMF or DCM for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), the coupling step should be repeated.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts, preparing it for the next cycle.

Protocol 2: Fmoc-SPPS Cycle (Deprotection and Coupling)

-

Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 20-30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes. Drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[9][17]

-

Causality: The two-step deprotection ensures complete removal of the Fmoc group, especially for sterically hindered amino acids.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Monitoring (Optional but Recommended): Collect the filtrate from the deprotection steps and measure the UV absorbance at ~301 nm to quantify Fmoc removal, which can be used to monitor synthesis efficiency.[12]

-

Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-4 equivalents) and a coupling reagent (e.g., HBTU/HATU) in DMF. Add a base (e.g., DIEA or N-methylmorpholine).

-

Add the activated amino acid solution to the resin.

-

Agitate for 30-60 minutes.

-

-

Monitoring: Perform a ninhydrin test. A negative result confirms complete coupling.

-

Washing: Wash the resin with DMF to prepare for the next deprotection cycle.

Conclusion: Selecting the Optimal Strategy

Both Boc and Fmoc SPPS are powerful, reliable methods for peptide synthesis.[1] The Fmoc strategy has rightfully become the dominant approach for most applications due to its milder conditions, safety profile, and ease of automation.[1][5] However, the classic Boc strategy remains an invaluable tool, particularly for the synthesis of long and challenging sequences that are prone to aggregation.[1][13] A thorough understanding of the chemical principles, advantages, and limitations of each approach empowers the modern peptide chemist to navigate the complexities of synthesis and select the optimal strategy for the target peptide, ensuring the highest probability of success.

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

- Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104–126.

- Fotouhi, N., & Kemp, D. S. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods.

-

Fotouhi, N., & Kemp, D. S. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

- Subirós-Funosas, R., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(9), 1755.

- de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(3), 211–216.

- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223–241.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Amgen. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

- Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press.

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... Retrieved from [Link]

- Yajima, H., et al. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 36(11), 4595-4599.

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lifetein.com [lifetein.com]

- 17. chem.uci.edu [chem.uci.edu]

Introduction: The Challenge of Peptide Therapeutics and the Promise of N-Methylation

An In-Depth Technical Guide to the Role of N-Methylation in Peptide Stability

Peptide-based therapeutics represent a rapidly growing class of drugs, prized for their high specificity and potency.[1] However, their clinical utility is often hampered by inherent weaknesses, most notably their susceptibility to proteolytic degradation, which leads to a short in vivo half-life.[2][3][4] This rapid clearance necessitates frequent administration, increasing patient burden and healthcare costs. To unlock the full potential of peptide drugs, strategies to enhance their metabolic stability are paramount.

Among the various chemical modifications developed to address this challenge, N-methylation of the peptide backbone has emerged as a powerful and versatile tool.[5][6] This seemingly subtle modification—the replacement of an amide proton with a methyl group—can profoundly alter a peptide's physicochemical properties, leading to significant improvements in stability, membrane permeability, and even receptor affinity.[1][5][7] This guide provides a comprehensive technical overview of the role of N-methylation in enhancing peptide stability, offering insights into its underlying mechanisms, practical methodologies for its implementation and assessment, and its broader implications for drug design.

The Core Mechanism: How N-Methylation Confers Proteolytic Resistance

The primary mechanism by which N-methylation enhances peptide stability is through steric hindrance and the disruption of enzymatic recognition.[2] Proteases, the enzymes responsible for peptide cleavage, recognize and bind to the peptide backbone via a series of hydrogen-bonding interactions. The amide protons of the peptide backbone are critical for this recognition process.

By replacing an amide proton with a methyl group, N-methylation achieves two key protective effects:

-

Disruption of Hydrogen Bonding: The absence of the amide proton prevents the formation of crucial hydrogen bonds between the peptide substrate and the active site of the protease.[7] This weakens the enzyme-substrate interaction, making it more difficult for the protease to bind effectively.

-

Steric Shielding: The methyl group itself introduces steric bulk that physically obstructs the approach of the protease to the scissile amide bond.[2][8] This steric shield makes it challenging for the enzyme to achieve the precise orientation required for catalysis.

The protective effect of a single N-methylation can extend beyond the immediate site of modification, often conferring increased stability over a four-residue window.[2] This localized yet significant alteration can dramatically increase a peptide's half-life in biological matrices.

Caption: Mechanism of Proteolytic Cleavage and N-Methylation Protection.

Quantitative Impact on Peptide Stability: A Comparative Analysis

The stabilizing effect of N-methylation is not merely theoretical; it has been quantified in numerous studies. The introduction of N-methyl groups can lead to dramatic increases in peptide half-life when exposed to various proteases or biological fluids like human serum.

| Peptide Sequence | Modification | Protease/Matrix | Half-life (t½) | Fold Increase in Stability | Reference |

| G-protein-binding peptide | Non-methylated | Trypsin | ~2.5 min | - | [2] |

| (DKLYWWEFL) | N-Me-Asp (P2) | Trypsin | 3 h | 72 | [2] |

| N-Me-Lys (P1) | Trypsin | > 42 h | > 1000 | [2] | |

| N-Me-Leu (P1') | Trypsin | > 42 h | > 1000 | [2] | |

| N-Me-Tyr (P2') | Trypsin | > 42 h | > 1000 | [2] | |

| Peptide A | Unmodified | Human Serum | 15 minutes | - | [7] |

| N-methylated at P1 | Human Serum | 120 minutes | 8 | [7] | |

| Peptide B | Unmodified | Human Serum | 35 minutes | - | [7] |

| N-methylated at P2 | Human Serum | > 240 minutes | > 6.8 | [7] |

Beyond Stability: The Multifaceted Effects of N-Methylation

While enhanced proteolytic stability is a primary driver for employing N-methylation, this modification also imparts other crucial changes to a peptide's properties:

-

Conformational Constraint: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, reducing its conformational flexibility.[9] This can "lock" the peptide into a more bioactive conformation, potentially increasing its affinity and selectivity for its target receptor.[1][7]

-

Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide.[9] This reduction in polarity can lower the energetic barrier for the peptide to cross the lipid bilayer of cell membranes, thereby improving its potential for oral bioavailability.[3][10][11][12]

-

Modulation of Bioactivity: The conformational changes induced by N-methylation can also influence the peptide's interaction with its biological target. This can lead to increased potency, altered selectivity, or even a change in the mode of action.[3][5]

Experimental Protocols: Synthesis and Stability Assessment

The successful application of N-methylation in peptide drug development relies on robust and reproducible experimental methodologies. Here, we provide detailed protocols for the synthesis of N-methylated peptides and the assessment of their stability.

Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides

This protocol describes a common method for the site-selective N-methylation of a peptide on a solid support.[6][13][14][15][16]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methyl iodide (MeI) or Dimethyl sulfate

-

2-Mercaptoethanol

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Peptide Elongation: Synthesize the peptide chain on the Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) up to the residue preceding the desired N-methylation site.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amine of the last coupled amino acid using 20% piperidine in DMF.

-

Sulfonylation (o-NBS Protection):

-

Wash the resin thoroughly with DMF.

-

Add a solution of o-NBS-Cl (3 eq.) and collidine (5 eq.) in DMF to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Methylation:

-

Prepare a solution of DBU (5 eq.) and MeI (10 eq.) in DMF.

-

Add the solution to the resin and agitate for 30-60 minutes at room temperature.

-

Repeat the methylation step to ensure complete reaction.

-

Wash the resin with DMF.

-

-

Desulfonylation (o-NBS Removal):

-

Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF.

-

Add the solution to the resin and agitate for 2 x 15 minutes.

-

Wash the resin with DMF and DCM.

-

-

Continuation of Synthesis: Continue the peptide chain elongation by coupling the next Fmoc-protected amino acid using a suitable coupling reagent (e.g., HBTU/DIPEA).

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase HPLC and confirm its identity by mass spectrometry.

Caption: Workflow for Solid-Phase Synthesis of N-Methylated Peptides.

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This protocol outlines a general procedure to assess the stability of a peptide in human serum, a common in vitro model for predicting in vivo stability.[17][18][19]

Materials:

-

Test peptide (N-methylated and non-methylated control)

-

Pooled human serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% TFA (for protein precipitation)

-

Incubator or water bath at 37°C

-

Centrifuge

-

HPLC-MS system

Procedure:

-

Peptide Stock Solution: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Reaction Setup:

-

Pre-warm an aliquot of human serum to 37°C.

-

Initiate the reaction by adding a small volume of the peptide stock solution to the pre-warmed serum to achieve a final concentration of, for example, 100 µg/mL.

-

Vortex briefly to mix.

-

-

Time-Course Incubation:

-

Incubate the mixture at 37°C.

-

At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

-

-

Protein Precipitation:

-

Immediately quench the enzymatic reaction by adding the withdrawn aliquot to a tube containing a cold protein precipitation solution (e.g., 150 µL of ACN with 0.1% TFA).

-

Vortex vigorously for 30 seconds.

-

-

Sample Clarification:

-

Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully transfer the supernatant to an HPLC vial.

-

Analyze the samples by HPLC-MS to quantify the amount of remaining intact peptide at each time point. The peak area of the intact peptide is integrated.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay curve.

-

Conclusion and Future Perspectives

N-methylation is a cornerstone of modern peptide drug design, offering a reliable and effective strategy to overcome the inherent instability of natural peptides.[8][20] The ability to significantly enhance proteolytic resistance, coupled with beneficial effects on conformation and membrane permeability, makes it an indispensable tool for developing next-generation peptide therapeutics with improved pharmacokinetic profiles. As synthetic methodologies continue to advance, enabling more complex and precise patterns of N-methylation, we can expect to see the development of even more robust and orally bioavailable peptide drugs in the years to come. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to harness the power of N-methylation in their quest for novel and effective medicines.

References

-

Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Enzyme-mediated backbone N-methylation in ribosomally encoded peptides. (2021). Methods in Enzymology, 656, 429–458. [Link]

-

The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. (2011). Molecular Pharmaceutics, 8(2), 479–487. [Link]

-

Synthesis of N-methylated cyclic peptides. (2015). Nature Protocols, 10(12), 1887–1897. [Link]

-

The effect of multiple N-methylation on intestinal permeability of cyclic hexapeptides. (2011). Molecular Pharmaceutics, 8(2), 479-487. [Link]

-

N-methylation of peptides: a new perspective in medicinal chemistry. (2008). Accounts of Chemical Research, 41(10), 1379–1390. [Link]

-

Should My Peptide Be Methylated?. (n.d.). LifeTein. Retrieved from [Link]

-

Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (2018). Methods in Molecular Biology, 1787, 189–200. [Link]

-

Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. (n.d.). Retrieved from [Link]

-

Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. (2023). Bioorganic Chemistry, 141, 106892. [Link]

-

N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. (2025). Methods in Enzymology, 723, 253–276. [Link]

-

Site-Selective N-Methylation of Peptides on Solid Support. (1997). Journal of the American Chemical Society, 119(1), 1–6. [Link]

-

On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (2015). Nature Chemistry, 7(10), 810–816. [Link]

-

The effect of multiple N-methylation on intestinal permeability of cyclic hexapeptides. (2011). The Hebrew University of Jerusalem. Retrieved from [Link]

-

Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (2020). Molecules, 25(24), 5846. [Link]

-

Selective, on-resin N-methylation of peptide N-trifluoroacetamides. (2013). Organic Letters, 15(19), 5012–5015. [Link]

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2024). Organic Process Research & Development, 28(5), 1184-1193. [Link]

-

Synthesis of N-methylated cyclic peptides. (2015). Nature Protocols, 10(12), 1887-1897. [Link]

-

Serum Stability of Peptides. (2011). Methods in Molecular Biology, 788, 131–139. [Link]

-

Site-Selective N-Methylation of Peptides on Solid Support (1997). (n.d.). SciSpace. Retrieved from [Link]

-

N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. (2006). The Journal of Organic Chemistry, 71(23), 8864–8871. [Link]

-

Serum Stability of Peptides. (2011). Methods in Molecular Biology, 788, 131-139. [Link]

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2024). Organic Process Research & Development. [Link]

-

N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2008). Accounts of Chemical Research, 41(10), 1379–1390. [Link]

-

Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2022). Molecules, 27(19), 6668. [Link]

-

Overcoming the Shortcomings of Peptide-Based Therapeutics. (2022). Expert Opinion on Drug Discovery, 17(8), 863-879. [Link]

-

ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2010). ChemInform, 41(32). [Link]

-

Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. (2020). Nature Chemistry, 12(10), 912–920. [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). Mini-Reviews in Organic Chemistry, 14(4), 264-279. [Link]

-

Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (2022). Acta Biomaterialia, 140, 198–208. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]